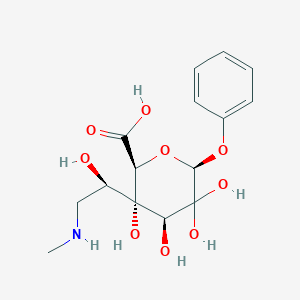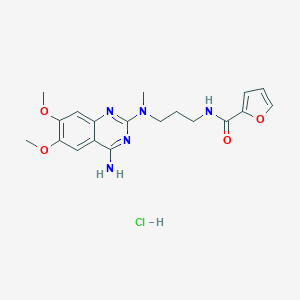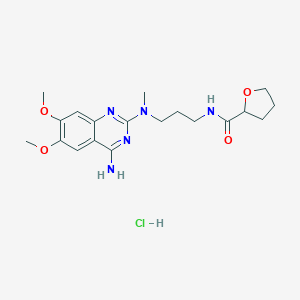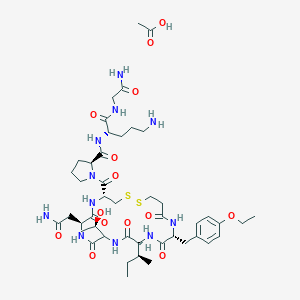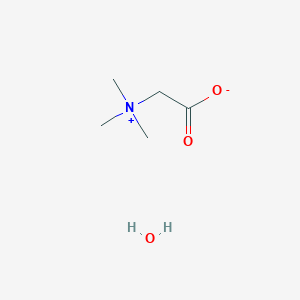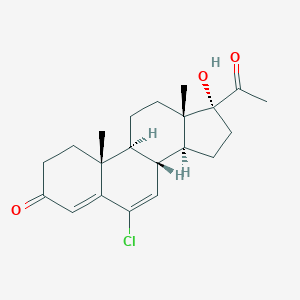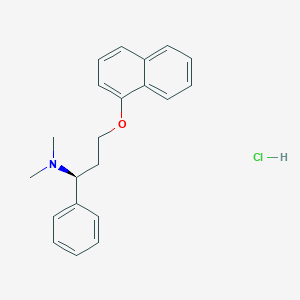
Drospirenon-6-en
Übersicht
Beschreibung
Drospirenone 6-ene, also known as 1,2-dihydrospirorenone, is a steroidal progestin of the spirolactone group . It binds strongly to the progesterone receptor (PR) and mineralocorticoid receptor (MR), with lower affinity to the androgen receptor (AR), and very low affinity for the glucocorticoid receptor (GR) .
Synthesis Analysis
A highly selective and sensitive analytical method for the analysis of drospirenone in human plasma has been developed for use in bioequivalence studies . The solid-phase extraction (SPE) and UPLC®/MS/MS methodologies are described as well as performance against validation parameters .Molecular Structure Analysis
The molecular formula of Drospirenone 6-ene is C23H28O3 . It has an average mass of 352.467 Da and a monoisotopic mass of 352.203857 Da . It has 8 defined stereocentres .Chemical Reactions Analysis
Drospirenone is a synthetic progestin that is an analog to spironolactone . It combines potent progestogenic with antimineralocorticoid and antiandrogenic activities .Physical And Chemical Properties Analysis
The average mass of Drospirenone 6-ene is 352.467 Da and its monoisotopic mass is 352.203857 Da . It has 8 defined stereocentres .Wissenschaftliche Forschungsanwendungen
Drospirenon-6-en: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Kontrazeptive Anwendungen: Drospirenon ist weithin bekannt für seine Rolle als Gestagen in kontrazeptiven Formulierungen. Es wird in Kombination mit Östrogenen wie Estetrol eingesetzt, um den Eisprung zu unterdrücken, was der primäre Mechanismus zur Verhinderung einer Schwangerschaft ist. Diese Kombination findet sich in bestimmten kombinierten oralen Kontrazeptiva (COCs) .
Pharmakologische Forschung: Die pharmakologischen Eigenschaften von Drospirenon, die denen des natürlichen Progesterons ähneln, machen es zu einem interessanten Thema für die Forschung in der Hormontherapie und Reproduktionsgesundheit .
Verbesserung der chemischen Stabilität: Aufgrund seiner geringen Wasserlöslichkeit und chemischen Instabilität ist Drospirenon nur begrenzt anwendbar. Die Forschung zur Verbesserung der Stabilität, wie z. B. die Entwicklung von Liposom-Hydrogel-Systemen, ist ein laufendes Forschungsfeld .
Degradationsstudien: Das Verständnis der Degradationspfade und -produkte von Drospirenon unter verschiedenen Bedingungen ist entscheidend, um die Sicherheit und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten, die diese Verbindung enthalten .
Syntheseprozesse: Die Synthese von Drospirenon beinhaltet komplexe chemische Prozesse, und die Forschung zur Optimierung dieser Prozesse ist für die industrielle Produktion unerlässlich. Patente und Studien beschreiben verschiedene Verfahren zur Herstellung von Drospirenon und seinen Zwischenprodukten .
Arzneimittelverabreichungssysteme: Innovative Arzneimittelverabreichungssysteme werden entwickelt, um die Bioverfügbarkeit und therapeutische Wirksamkeit von Drospirenon zu verbessern. Dazu gehören Forschungsarbeiten zu neuartigen Formulierungen und Verabreichungsmechanismen .
Wirkmechanismus
Target of Action
Drospirenone 6-ene, also known as Drospirenone, is a synthetic progestin . It primarily targets the progesterone receptor (PR) and the mineralocorticoid receptor (MR) . It also has lower affinity to androgen and glucocorticoid receptors . There is no detectable binding to the estrogen receptor . These receptors play crucial roles in various biological processes, including reproductive function, water balance, and metabolism .
Mode of Action
Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the progesterone receptor, mimicking the action of natural progesterone. This binding suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation . As an antimineralocorticoid, it blocks the action of mineralocorticoids hormones like aldosterone on their receptors, which can lead to increased excretion of sodium and water .
Biochemical Pathways
The primary biochemical pathway affected by Drospirenone is the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the release of FSH and LH, Drospirenone inhibits the signaling pathway that triggers ovulation . Additionally, its antimineralocorticoid activity affects the renin-angiotensin-aldosterone system (RAAS), leading to alterations in fluid and electrolyte balance .
Pharmacokinetics
Drospirenone exhibits dose-proportional pharmacokinetics between 15–75 mg for estetrol and 1–10 mg for drospirenone . The median times to maximum plasma concentration (Tmax) of estetrol and drospirenone are 0.5 h and 1.0 h, respectively . It is about 95% to 97% bound to serum plasma protein, likely to albumin .
Result of Action
The primary result of Drospirenone’s action is the prevention of pregnancy. By suppressing ovulation, it prevents the release of an egg from the ovaries, thereby preventing fertilization . Additionally, its antimineralocorticoid activity can lead to increased sodium and water excretion . It also has antiandrogenic effects, which can be beneficial in conditions like acne and hirsutism .
Action Environment
The action of Drospirenone can be influenced by various environmental factors. For instance, certain medications can interact with Drospirenone and affect its efficacy. For example, oestrogens are known to decrease plasma concentrations of lamotrigine, which is attributed to the induction of lamotrigine glucuronidation . Furthermore, individual variations in metabolism and excretion can also influence the drug’s action and efficacy .
Safety and Hazards
Drospirenone may cause serious side effects including severe or ongoing nausea, vomiting, or diarrhea; high potassium level–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement; signs of a stroke --sudden numbness or weakness (especially on one side of the body), sudden severe headache, slurred speech, problems with vision or balance .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Drospirenone 6-ene interacts with several key biomolecules in the body. It binds with high affinity to the progesterone receptor (PR) and mineralocorticoid receptor (MR), with lower affinity to the androgen receptor (AR), and with very low affinity to the glucocorticoid receptor (GR) . These interactions play a crucial role in its function as a synthetic progestin.
Cellular Effects
Molecular Mechanism
Drospirenone 6-ene exerts its effects at the molecular level through various mechanisms. It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of Drospirenone 6-ene vary with different dosages in animal models. For instance, a moderate dose of Drospirenone 6-ene has been found to benefit spatial memory in young adult, ovariectomized rats .
Metabolic Pathways
Drospirenone 6-ene is heavily metabolized. Drospirenone 6-ene also undergoes oxidative metabolism via the hepatic cytochrome enzyme CYP3A4 .
Transport and Distribution
Drospirenone 6-ene is about 95% to 97% bound to serum plasma protein, likely to albumin . This binding allows it to be transported and distributed within cells and tissues.
Eigenschaften
IUPAC Name |
(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQDQOBQNOHRKO-PJPXKQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217728 | |
| Record name | Drospirenone 6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67372-69-4 | |
| Record name | 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67372-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drospirenone 6-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drospirenone 6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROSPIRENONE 6-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




